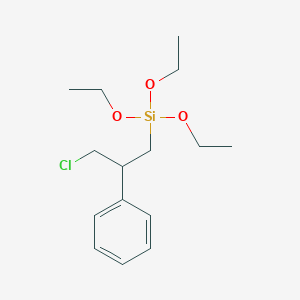
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane is an organosilicon compound with the molecular formula C15H25ClO3Si. It is characterized by the presence of a chloro-substituted phenylpropyl group attached to a triethoxysilane moiety. This compound is used in various chemical applications due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane typically involves the reaction of (3-chloro-2-phenylpropyl)chlorosilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(3−Chloro-2-phenylpropyl)chlorosilane+3C2H5OH→(3−Chloro-2-phenylpropyl)(triethoxy)silane+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of (3-chloro-2-phenylpropyl)trimethoxysilane with ethanol. The reaction is catalyzed by calcium oxide and carried out at elevated temperatures (110°C to 135°C) to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The triethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Nucleophilic Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and siloxanes.
Oxidation: Oxidized derivatives of the phenylpropyl group.
Applications De Recherche Scientifique
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane involves the hydrolysis of the triethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and durability. The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
(3-Chloro-2-phenylpropyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Phenylpropyltriethoxysilane: Lacks the chloro substituent, resulting in different reactivity.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chloro group, leading to different applications.
Uniqueness: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane is unique due to the presence of both a chloro-substituted phenylpropyl group and triethoxy groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
10088-50-3 |
|---|---|
Formule moléculaire |
C15H25ClO3Si |
Poids moléculaire |
316.89 g/mol |
Nom IUPAC |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
Clé InChI |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
SMILES canonique |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Key on ui other cas no. |
10088-50-3 |
Synonymes |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



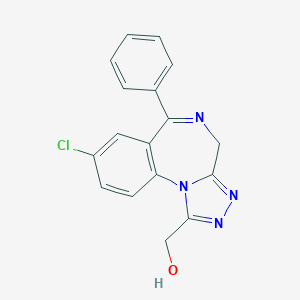

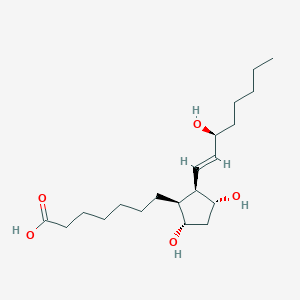
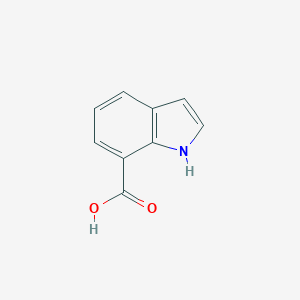
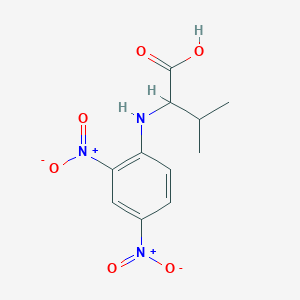
![7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159185.png)
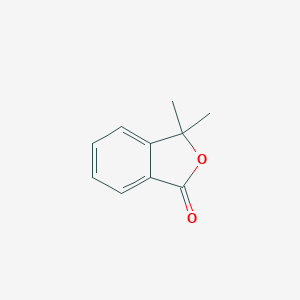
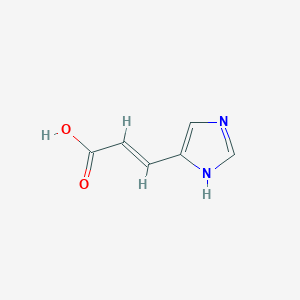
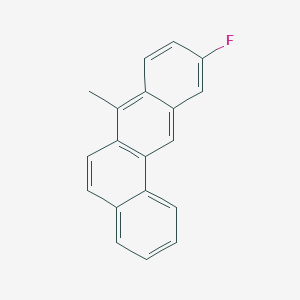
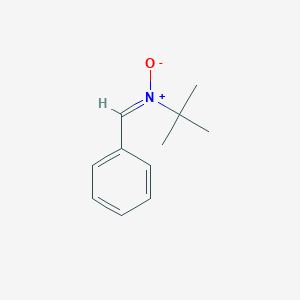
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)


